molecular formula C17H18N2O B2697934 5-(5-Isopropyl-benzooxazol-2-yl)-2-methyl-phenylamine CAS No. 429653-20-3

5-(5-Isopropyl-benzooxazol-2-yl)-2-methyl-phenylamine

Cat. No. B2697934
CAS RN: 429653-20-3
M. Wt: 266.344
InChI Key: PPHPCJULUZQELN-UHFFFAOYSA-N
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Description

5-(5-Isopropyl-benzooxazol-2-yl)-2-methyl-phenylamine, also known as IBZM, is a radioligand used in molecular imaging studies to visualize dopamine D2 receptors in the brain. It has been extensively studied for its potential applications in the diagnosis and treatment of various neurological disorders, including Parkinson’s disease, schizophrenia, and addiction.

Mechanism of Action

5-(5-Isopropyl-benzooxazol-2-yl)-2-methyl-phenylamine binds to dopamine D2 receptors in the brain and acts as a competitive antagonist. It competes with dopamine for binding to the receptor and blocks its action. This results in a decrease in dopamine signaling in the brain, which has been linked to various neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in the brain. It has been found to modulate dopamine signaling, which is involved in a variety of brain functions, including movement, motivation, reward, and cognition. This compound has also been shown to affect other neurotransmitter systems, such as serotonin and noradrenaline.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(5-Isopropyl-benzooxazol-2-yl)-2-methyl-phenylamine is its high selectivity for dopamine D2 receptors. This makes it an ideal radioligand for studying the distribution and density of these receptors in the brain. However, this compound has a relatively short half-life, which limits its use in longitudinal studies. It also has a relatively low signal-to-noise ratio, which can make it difficult to detect subtle changes in receptor density.

Future Directions

There are several future directions for research on 5-(5-Isopropyl-benzooxazol-2-yl)-2-methyl-phenylamine. One area of interest is the use of this compound in the diagnosis and treatment of Parkinson’s disease. This compound has been shown to be a useful tool for assessing the degree of dopamine depletion in the brain, which is a hallmark of Parkinson’s disease. Another area of interest is the use of this compound in the diagnosis and treatment of addiction. This compound has been shown to modulate dopamine signaling in the brain, which is involved in the rewarding effects of drugs of abuse. Finally, there is interest in developing new radioligands with improved properties, such as longer half-life and higher signal-to-noise ratio, for studying dopamine D2 receptors in the brain.
Conclusion
In conclusion, this compound is a radioligand that has been extensively studied for its potential applications in the diagnosis and treatment of various neurological disorders. It has a high selectivity for dopamine D2 receptors and has been used to visualize the distribution and density of these receptors in the brain. This compound has a number of biochemical and physiological effects in the brain and has been linked to various neurological disorders. While this compound has some limitations, it remains a valuable tool for studying dopamine D2 receptors in the brain.

Synthesis Methods

The synthesis of 5-(5-Isopropyl-benzooxazol-2-yl)-2-methyl-phenylamine involves the reaction of 2-amino-5-isopropylbenzoxazole with 2-methylphenylisocyanate in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

5-(5-Isopropyl-benzooxazol-2-yl)-2-methyl-phenylamine has been widely used in molecular imaging studies to visualize dopamine D2 receptors in the brain. It has been found to be highly selective for D2 receptors and has a high affinity for these receptors. This makes it an ideal radioligand for studying the distribution and density of D2 receptors in the brain.

properties

IUPAC Name

2-methyl-5-(5-propan-2-yl-1,3-benzoxazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-10(2)12-6-7-16-15(9-12)19-17(20-16)13-5-4-11(3)14(18)8-13/h4-10H,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPHPCJULUZQELN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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